N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine: is a synthetic organic compound that features a benzodioxole moiety, a pentadienyl chain, and an L-threonine residue. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole derivatives with pentadienyl intermediates, followed by coupling with L-threonine. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and high-throughput screening can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the pentadienyl chain.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its anticancer properties and ability to modulate biological pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the side chain structure.
N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: Contains a similar benzodioxole group but has an indole moiety instead of a pentadienyl chain.
Uniqueness: N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine is unique due to its combination of a benzodioxole moiety, a pentadienyl chain, and an L-threonine residue. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
90778-78-2 |
---|---|
Molecular Formula |
C16H17NO6 |
Molecular Weight |
319.31 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H17NO6/c1-10(18)15(16(20)21)17-14(19)5-3-2-4-11-6-7-12-13(8-11)23-9-22-12/h2-8,10,15,18H,9H2,1H3,(H,17,19)(H,20,21)/b4-2+,5-3+/t10-,15+/m1/s1 |
InChI Key |
GEHRDEMHNDNRFS-KTZNMFHPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C=CC=CC1=CC2=C(C=C1)OCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.